

Comprehensive Characterization of Felypressin Impurity D (2080.57 Da)

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Compound of Interest

Compound Name: *Felypressin Impurity D*

Cat. No.: *B1574733*

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Structural Dynamics, Formation Mechanisms, and Analytical Control

Executive Summary

In the rigorous landscape of peptide therapeutics, the control of high-molecular-weight impurities is critical for maintaining immunogenic safety and potency. **Felypressin Impurity D**, characterized by a molecular weight of 2080.57 Da, represents a specific dimeric form of the nonapeptide Felypressin (PLV-2).

This technical guide provides a definitive analysis of Impurity D, moving beyond basic identification to explore the physicochemical drivers of its formation (disulfide scrambling), its detection via High-Resolution Mass Spectrometry (HRMS), and actionable strategies for its minimization in drug substance manufacturing.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

Felypressin (C₄₆H₆₅N₁₃O₁₁S₂) is a synthetic vasopressin analogue used primarily as a vasoconstrictor.[1] Its structure contains a cyclic disulfide bridge between Cys1 and Cys6. Impurity D is the homodimer of Felypressin, formed through intermolecular disulfide linkages.

1.1 Quantitative Data Summary

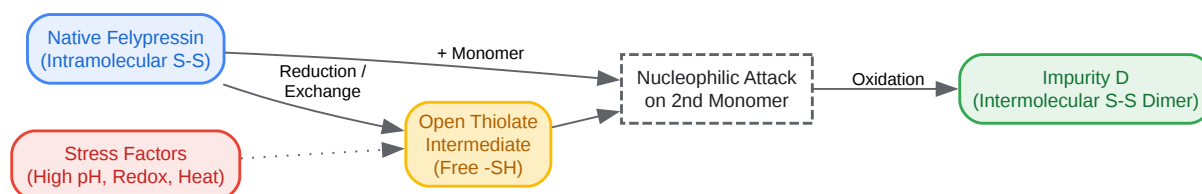
Parameter	Specification	Notes
Common Name	Felypressin Impurity D	Often referred to as "Felypressin Dimer"
Molecular Formula	C92H130N26O22S4	Represents two intact monomer units*
Average Molecular Weight	2080.57 Da	Exact sum of 2 × Felypressin (1040.28 Da)
Monoisotopic Mass	~2078.86 Da	Assuming loss of 2H for disulfide bond formation
Structure Type	Covalent Dimer	Linked via intermolecular disulfide bridge (Cys-S-S-Cys)
Origin	Degradation / Process	Oxidative coupling during synthesis or storage

*> Technical Note on Mass: While commercial certificates often list the formula as exactly double the monomer (C92H130...), the formation of a covalent disulfide bond chemically requires the loss of two hydrogen atoms (-2H), resulting in a formula of C92H128.... The reported value of 2080.57 Da aligns with the Average Mass of the stoichiometric dimer. Analysts should anticipate the monoisotopic peak at m/z ~1040.4 (z=2) or ~694 (z=3) in ESI-MS spectra.

Mechanism of Formation: The Disulfide Scrambling Pathway

The formation of Impurity D is not a random aggregation but a specific chemical outcome of disulfide scrambling. Felypressin contains a native intramolecular disulfide bond (Cys1–Cys6). Under specific pH conditions or in the presence of trace free thiols, this bond can open, creating reactive thiolate intermediates that attack a second Felypressin molecule.

2.1 Pathway Visualization



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Figure 1: Mechanistic pathway of Felypressin dimerization leading to Impurity D via disulfide exchange.

Analytical Strategy: Detection and Quantification

Distinguishing the dimer (Impurity D) from the monomer requires separation techniques based on hydrophobicity and hydrodynamic volume, coupled with mass-selective detection.

3.1 High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Separate Impurity D from the main Felypressin peak and other impurities (e.g., deamidated forms).

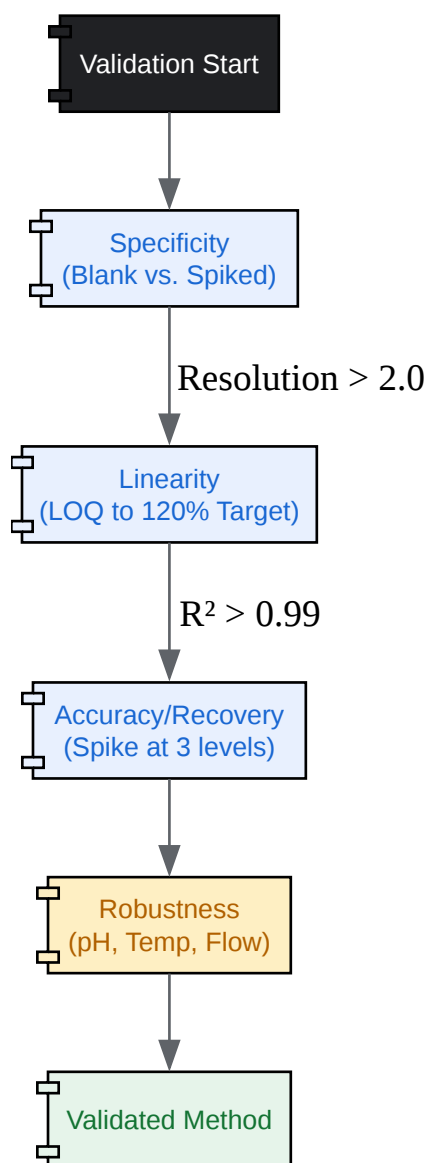
- Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 μm).
 - Rationale: The dimer is significantly more hydrophobic than the monomer due to the larger peptide backbone and aromatic content (4 Phenylalanine residues in the dimer vs 2 in monomer). Expect Impurity D to elute after the main peak (RRT > 1.0).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient:
 - 0-20 min: 10% B → 40% B (Shallow gradient for resolution).
 - 20-25 min: 40% B → 90% B (Wash to elute hydrophobic dimers).
- Detection: UV at 210 nm (peptide bond) and 280 nm (aromatic side chains).

3.2 High-Resolution Mass Spectrometry (HRMS) Workflow

Objective: Confirm identity via mass-to-charge ratio (m/z).

- Ionization: Electrospray Ionization (ESI), Positive Mode.[\[2\]](#)
- Key Signals for Impurity D (2080.57 Da):
 - $[M+2H]^{2+}$: ~1041.3 m/z (Dominant species).
 - $[M+3H]^{3+}$: ~694.5 m/z.
 - $[M+4H]^{4+}$: ~521.1 m/z.
- Differentiation: The Felypressin monomer $[M+H]^+$ is ~1041.2 m/z.
 - Critical Check: The Monomer $[M+H]^+$ and Dimer $[M+2H]^{2+}$ have similar m/z. You must resolve the isotope pattern. The dimer isotope cluster will have peaks separated by 0.5 m/z (1/z), whereas the monomer peaks are separated by 1.0 m/z.

3.3 Analytical Validation Workflow



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Figure 2: Validation logic for quantifying high-molecular-weight peptide impurities.

Regulatory & Safety Implications

In the context of European Pharmacopoeia (EP) and USP requirements, high-molecular-weight impurities like Impurity D are scrutinized for immunogenicity.

- Immunogenic Potential: Peptide dimers can act as haptens or aggregates that trigger anti-drug antibody (ADA) responses, potentially neutralizing the drug or causing anaphylaxis.

- Potency Loss: Dimerization consumes the active monomer, directly reducing the effective concentration of the drug product.
- Limits: While specific limits depend on the monograph, unknown impurities are typically capped at 0.10% or 0.15%. Characterized impurities like Impurity D may have higher specific limits (e.g., 0.5%) if toxicological qualification is provided.

Control Strategy for Drug Development

To minimize the formation of Impurity D (2080.57 Da), the following control parameters must be integrated into the manufacturing and storage process:

- pH Control: Maintain pH < 5.0 during liquid formulation. Disulfide exchange is base-catalyzed; acidic conditions protonate the thiols, inhibiting the nucleophilic attack required for dimerization.
- Lyophilization: Removing water drastically reduces molecular mobility and reaction rates. Felypressin is often supplied as a lyophilized powder for this reason.
- Inert Atmosphere: Sparging buffers with Nitrogen or Argon reduces dissolved oxygen, preventing the oxidative environment that favors disulfide formation.
- Excipient Selection: Avoid reducing sugars or impurities in excipients that could catalyze redox cycling.

References

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